
Sodium citrate
Overview
Description
Sodium citrate, known chemically as trithis compound, is the sodium salt of citric acid. It appears as a white, crystalline powder or granular crystals, which are slightly deliquescent in moist air and freely soluble in water. This compound is widely used in the food and beverage industry as a flavoring agent, acidity regulator, and preservative. It also has significant applications in the medical field as an alkalinizing agent and anticoagulant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium citrate can be synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, where citric acid (C₆H₈O₇) reacts with sodium hydroxide (NaOH) to form this compound (Na₃C₆H₅O₇) and water (H₂O):
C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing citric acid with sodium carbonate or sodium bicarbonate. The process involves dissolving citric acid in water, followed by the gradual addition of sodium carbonate or sodium bicarbonate until the pH reaches the desired level. The solution is then evaporated to obtain this compound crystals .
Chemical Reactions Analysis
Types of Reactions: Sodium citrate primarily undergoes neutralization reactions due to its basic nature. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Neutralization: this compound is formed by neutralizing citric acid with sodium hydroxide or sodium carbonate.
Complexation: this compound can form complexes with metal ions such as calcium, magnesium, and iron, which is useful in various applications like water softening and as an anticoagulant.
Major Products Formed:
Neutralization: this compound and water.
Complexation: Metal-citrate complexes, which are stable and soluble in water.
Scientific Research Applications
Medical Applications
1.1 Anticoagulation in Dialysis
Sodium citrate is widely used as an anticoagulant in continuous renal replacement therapy (CRRT). A study demonstrated that a segmented this compound solution could extend the lifespan of extracorporeal circulation tubes and improve CRRT efficacy without significant adverse effects on coagulation indices or calcium levels in patients .
1.2 Blood Alkalinization
This compound supplementation has been shown to induce blood alkalosis, which can enhance exercise performance by delaying muscular fatigue. Research indicated that varying the ingestion period of this compound influenced blood bicarbonate levels and pH, suggesting its potential as an alkalizing agent for athletes .
1.3 Catheter Locking Solutions
In clinical settings, this compound is preferred over heparin for catheter locking due to its effectiveness in preventing catheter-related complications. A comparative study found that using 4% this compound reduced the incidence of catheter blockage and associated bleeding compared to heparin solutions .
Food Industry Applications
This compound serves as a food additive, acting as a buffering agent and emulsifier. It is commonly used in cheese production to enhance texture and flavor. Its ability to maintain pH levels helps improve the stability of processed foods, making it a valuable ingredient in various culinary applications.
Environmental Applications
3.1 Biofilm Research
Recent studies have explored the effects of this compound on biofilm formation in aquatic environments. Supplementation with this compound significantly increased biofilm biomass and altered microbial community composition in multispecies biofilm models . This research highlights its potential role in biofouling control and microbial ecology studies.
Case Studies and Research Findings
Mechanism of Action
Sodium citrate exerts its effects primarily through its ability to chelate calcium ions. By binding to free calcium ions, this compound prevents them from participating in the coagulation cascade, thereby acting as an anticoagulant. This mechanism is particularly useful in blood storage and transfusion procedures. Additionally, this compound neutralizes excess acid in the blood and urine by dissociating into citrate anions and sodium cations, which are then metabolized to bicarbonate ions, helping to buffer excess hydrogen ions and raise blood pH .
Comparison with Similar Compounds
- Monosodium citrate
- Dithis compound
- Citric acid
Comparison:
- Monothis compound and dithis compound are also salts of citric acid but contain fewer sodium ions compared to trithis compound. This difference in sodium content affects their solubility and buffering capacity.
- Citric acid is the parent compound of this compound and is a weak organic acid. Unlike this compound, citric acid is not used as an anticoagulant but is widely used as a flavoring agent and preservative in the food industry .
This compound stands out due to its higher sodium content, making it more effective as a buffering agent and anticoagulant. Its ability to chelate metal ions also adds to its versatility in various applications.
Properties
Key on ui mechanism of action |
Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium. |
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CAS No. |
68-04-2 |
Molecular Formula |
C6H8Na3O7+3 |
Molecular Weight |
261.09 g/mol |
IUPAC Name |
trisodium;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1 |
InChI Key |
HRXKRNGNAMMEHJ-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+].[Na+] |
boiling_point |
BP: Decomposes at red heat /Dihydrate/ |
melting_point |
>300 °C |
Key on ui other cas no. |
68-04-2 994-36-5 |
physical_description |
Other Solid; Liquid; Dry Powder, Liquid, Other Solid; Liquid, Other Solid; Dry Powder |
Pictograms |
Irritant |
shelf_life |
STABLE IN AIR /DIHYDRATE/ NOT AS STABLE AS DIHYDRATE; DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/ |
solubility |
29.4g/L White, odorless crystals, granules or powder; cool, saline taste. Stable in air; becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus; pH about 8; /Dihydrate/ Solubility in water, g/100ml at 25 °C: 42.5 |
Synonyms |
anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |
Origin of Product |
United States |
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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